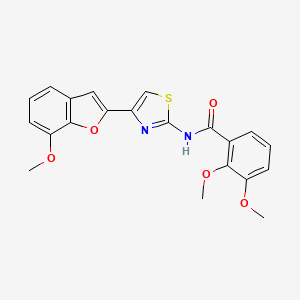

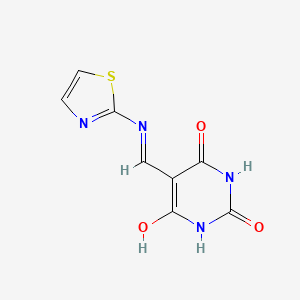

3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinone derivatives have been the subject of extensive research due to their diverse pharmacological activities. The compound "3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one" is a novel molecule that is structurally related to various quinazolinone derivatives synthesized and studied in the provided papers. These derivatives have shown significant biological activities, including antihypertensive, antihistaminic, analgesic, anti-inflammatory, and cytotoxic effects .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of an appropriate starting material with one-carbon donors or through reactions with other heterocyclic systems. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones was achieved by cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . Similarly, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one . These methods highlight the versatility of quinazolinone chemistry in generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified by various substituents to enhance biological activity. The structure is often confirmed using techniques such as high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) . These analytical methods provide detailed information about the molecular framework and substitution patterns of the synthesized compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including electrophilic substitution, as demonstrated by the radioiodination of benzo[g]quinazolin-4(3H)-one using N-bromosuccinimide (NBS) . The reaction parameters such as concentration, pH, and time are crucial for optimizing the yield of such reactions. The ability to label quinazolinone derivatives with radioactive isotopes expands their potential use in biodistribution studies and as radiopharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the in vitro stability of radioiodinated benzoquinazoline was demonstrated to be up to 24 hours, indicating good chemical stability . The physical properties, such as melting points and solubility, are not explicitly mentioned in the provided papers but are typically characterized as part of the compound's physicochemical profile during the drug development process.

Scientific Research Applications

Antitubercular Activity

Studies have demonstrated that quinazoline derivatives, including compounds structurally related to 3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, exhibit significant antitubercular activity. These compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Notably, certain derivatives displayed potent activity, suggesting their potential as antitubercular agents. The evaluation of these compounds included in vitro testing against the H37Rv strain of Mycobacterium tuberculosis, highlighting their promising therapeutic applications in treating tuberculosis (Maurya et al., 2013).

Pharmacological Screening for Antimicrobial and Anti-inflammatory Properties

Further research into quinazoline derivatives has explored their broader pharmacological applications, including antimicrobial, analgesic, and anti-inflammatory activities. Novel quinazoline derivatives were synthesized and screened for these properties, revealing that modifications in their chemical structure could enhance their effectiveness in various biological assays. This comprehensive approach to drug design and pharmacological evaluation underscores the versatility of quinazoline derivatives in developing new therapeutic agents with multiple biological activities (Dash et al., 2017).

Radiopharmaceutical Potential in Tumor Imaging

The radiolabeling and biodistribution of novel quinazoline derivatives have been investigated for their potential in tumor imaging and therapy. One study focused on the synthesis and radioiodination of 3-benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, examining its application as a radiopharmaceutical. The compound exhibited significant uptake in tumor cells, indicating its promise for targeted tumor imaging and possibly therapeutic applications. The optimization of labeling conditions and in vitro/in vivo stability assessments are critical steps in developing effective radiopharmaceuticals for cancer diagnosis and treatment (Al-Salahi et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would depend on its specific chemical structure and the conditions under which it is handled. It’s always important to refer to the appropriate safety data sheets when handling chemical substances .

Future Directions

The future directions for research on “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” and other quinazolinone derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . Given the wide range of activities exhibited by quinazolinone derivatives, there are likely many unexplored possibilities for new drug development .

properties

IUPAC Name |

3-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-18-24(28-25(33-18)20-12-14-21(32-2)15-13-20)17-34-27-29-23-11-7-6-10-22(23)26(31)30(27)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZPIPIWDFAJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)

![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)

![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)

![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2516199.png)